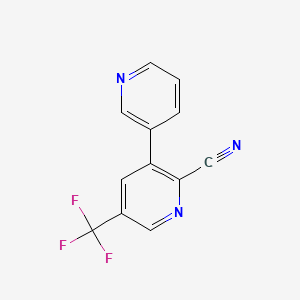

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile

Description

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is a heterocyclic compound featuring a picolinonitrile backbone substituted with a pyridin-3-yl group at the 3-position and a trifluoromethyl (CF₃) group at the 5-position. This structure combines electron-withdrawing groups (cyano and CF₃) with a pyridine ring, conferring unique electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name |

3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3/c13-12(14,15)9-4-10(11(5-16)18-7-9)8-2-1-3-17-6-8/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGQGYVZLBYMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile typically involves the reaction of pyridine derivatives with trifluoromethylating agents and nitrile sources. One common method involves the nucleophilic substitution reaction of perfluorophenyl pyridin-3-yl (trifluoromethyl)carbamates with thiophenol, sodium mercaptide, and amine . This method is operationally simple and tolerates various functional groups such as amide, halogen, ether, and ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with thiophenol, sodium mercaptide, and amine.

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the nitrile and trifluoromethyl groups suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions

Common reagents for reactions involving this compound include thiophenol, sodium mercaptide, and various amines. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield thiocarbamates and ureas .

Scientific Research Applications

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is of interest for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.

Biological Studies: The compound can be used in studies investigating the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile and related compounds:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Notable Applications/Activity | References |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₆F₃N₃ | 249.19 | Pyridin-3-yl, CF₃, cyano | N/A | Pharmaceutical intermediate (inferred) | [1, 6] |

| 5-(Trifluoromethyl)picolinonitrile (CAS 95727-86-9) | C₇H₃F₃N₂ | 172.11 | CF₃, cyano | N/A | Organic synthesis intermediate | [11] |

| 3-Chloro-5-(trifluoromethyl)picolinonitrile | C₇H₂ClF₃N₂ | 206.55 | Cl, CF₃, cyano | N/A | Reactive intermediate | [10] |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | C₇H₄F₃N₃ | 187.12 | NH₂, CF₃, cyano | N/A | Potential H-bonding in drug design | [12] |

| Spirocyclic derivative (CAS 2110426-27-0) | C₂₃H₂₁F₃N₆O₂S | 502.51 | CF₃, cyano, spiro-diazaspiro, piperidinyloxy | 119–121 (19d) | Androgen receptor antagonist (19d) | [3, 7, 8] |

| Apalutamide Impurity (5,5'-hydrazine-diyl-bis) | C₁₄H₆F₆N₆ | 372.23 | Dimeric CF₃-picolinonitrile | N/A | Stability studies in pharmaceuticals | [6] |

Key Comparative Insights:

Structural Complexity and Functional Groups: The spirocyclic derivative (CAS 2110426-27-0) exhibits significantly higher molecular weight (502.51) due to its diazaspiro ring and piperidinyloxy group, which may enhance target binding specificity but reduce solubility compared to simpler analogs . 3-Chloro-5-(trifluoromethyl)picolinonitrile replaces the pyridin-3-yl group with chlorine, increasing electronegativity and altering reactivity in nucleophilic substitutions .

Biological Activity :

- Compounds 19a–19d () demonstrate antagonistic activity against androgen receptors, with variations in substituents (e.g., 4-fluorophenyl in 19b) influencing potency and synthesis yields (31–60%) .

- The Apalutamide impurity () highlights the importance of synthesis control to avoid dimerization, which could compromise drug efficacy .

Physicochemical Properties: 5-Amino-3-(trifluoromethyl)picolinonitrile introduces an amino group, likely improving aqueous solubility via hydrogen bonding—a critical factor in bioavailability . The spirocyclic derivative has a lower melting point (119–121°C for 19d) compared to other analogs (e.g., 203–205°C for 19a), suggesting differences in crystallinity and stability .

Synthetic Utility: 5-(Trifluoromethyl)picolinonitrile (CAS 95727-86-9) serves as a versatile intermediate due to its stability and reactivity, whereas the pyridin-3-yl group in the target compound may enable π-π stacking interactions in receptor binding .

Biological Activity

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C11H7F3N2

- Molecular Weight: 232.18 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Studies suggest that this compound may act as an inhibitor of various enzymes and pathways involved in cell proliferation and survival.

Key Mechanisms:

- Inhibition of Kinases: The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, which can lead to reduced tumor growth.

- Antioxidant Activity: Preliminary studies indicate that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 4.8 | Inhibition of cell proliferation |

| HeLa (Cervical) | 6.0 | Cell cycle arrest |

Neuroprotective Effects

Emerging studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate neuronal damage through modulation of inflammatory pathways.

Case Studies

-

Study on Cancer Cell Lines:

A recent study evaluated the effects of this compound on various cancer cell lines, noting a significant reduction in viability and induction of apoptosis through caspase activation. -

Neuroprotection in Animal Models:

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Research Findings

Recent publications have highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives. The introduction of trifluoromethyl groups has been linked to improved potency against specific targets.

Comparative Studies

Comparative studies with related compounds have shown that the trifluoromethyl substitution significantly enhances biological activity:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3-Pyridyl Picolinonitrile | 10.5 | Moderate anticancer activity |

| 3-(Pyridin-2-yl)-5-(trifluoromethyl)picolinonitrile | 4.2 | High anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.